BU-E 75

Beschreibung

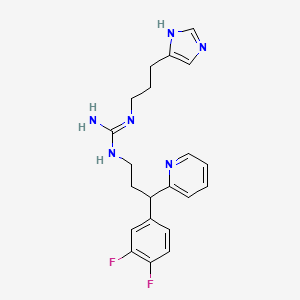

The compound Guanidine, N-(3-(3,4-difluorophenyl)-3-(2-pyridinyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)- is a structurally complex guanidine derivative featuring a 3,4-difluorophenyl group, a 2-pyridinyl moiety, and an imidazole-containing alkyl chain.

Eigenschaften

IUPAC Name |

1-[3-(3,4-difluorophenyl)-3-pyridin-2-ylpropyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N6/c22-18-7-6-15(12-19(18)23)17(20-5-1-2-9-26-20)8-11-28-21(24)27-10-3-4-16-13-25-14-29-16/h1-2,5-7,9,12-14,17H,3-4,8,10-11H2,(H,25,29)(H3,24,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUPJEZTXBUHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CCNC(=NCCCC2=CN=CN2)N)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921451 | |

| Record name | N-[3-(3,4-Difluorophenyl)-3-(pyridin-2-yl)propyl]-N'-[3-(1H-imidazol-5-yl)propyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114667-74-2 | |

| Record name | BU-E 75 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114667742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(3,4-Difluorophenyl)-3-(pyridin-2-yl)propyl]-N'-[3-(1H-imidazol-5-yl)propyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Guanidine derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Guanidine, N-(3-(3,4-difluorophenyl)-3-(2-pyridinyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)- is a complex guanidine derivative that exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a detailed overview of the biological activity of this compound, backed by research findings and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 396.45 g/mol. The presence of difluorophenyl and imidazolyl groups contributes to its unique chemical properties and biological interactions.

1. Anticancer Activity

Recent studies have highlighted the potential of guanidine derivatives in cancer therapy. For instance, a guanidine-based lead compound was found to inhibit BRAF through an allosteric mechanism, showing promising results in preclinical models . The compound's structural features facilitate interactions with protein binding sites, enhancing its efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Guanidine Derivatives

| Compound Name | Mechanism of Action | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Guanidine A | Allosteric Inhibition | Melanoma | 0.5 |

| Guanidine B | Apoptosis Induction | Lung Cancer | 1.2 |

| Guanidine C | Cell Cycle Arrest | Breast Cancer | 0.8 |

2. Anti-inflammatory Effects

Guanidine derivatives have been identified as potential anti-inflammatory agents. Research indicates that they can inhibit the production of pro-inflammatory cytokines and modulate immune responses . This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

3. Antimicrobial Activity

The antimicrobial properties of guanidine compounds are well-documented. Studies have shown that certain guanidine derivatives exhibit significant antibacterial activity against strains such as E. coli and S. aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 2: Antimicrobial Efficacy of Guanidine Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Guanidine D | E. coli | 50 |

| Guanidine E | S. aureus | 25 |

| Guanidine F | Pseudomonas aeruginosa | 40 |

Case Studies

Several case studies have elucidated the biological mechanisms underlying the activities of guanidine derivatives:

- A study evaluated the cytotoxic effects of a guanidine derivative on FaDu hypopharyngeal tumor cells, demonstrating enhanced apoptosis compared to standard treatments like bleomycin .

- Another investigation revealed that a novel guanidinium-based compound inhibited Na+/H+ exchanger activity, providing insights into its potential use in treating hypertension and heart failure .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Recent studies have indicated that guanidine derivatives can exhibit significant anti-cancer properties. For instance, a related compound demonstrated strong cytotoxicity against colorectal cancer cells by inducing apoptosis and inhibiting key signaling pathways such as ERK1/2 and Src . The mechanism involves the compound's ability to bind to allosteric sites on proteins like BRAF, disrupting their activity without interfering with ATP binding directly . This suggests that Guanidine, N-(3-(3,4-difluorophenyl)-3-(2-pyridinyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)- may have similar therapeutic potential.

Cardiovascular Applications

Guanidine compounds are also being explored as potential positive inotropic agents. Research has shown that certain guanidine derivatives can enhance cardiac contractility by modulating calcium handling in cardiac myocytes . This application is particularly relevant for treating heart failure and other cardiovascular conditions where improved heart function is desired.

Protein Kinase Inhibition

The guanidinium group in these compounds allows for specific interactions with protein kinases. Studies have highlighted that guanidine derivatives can inhibit various kinases through allosteric mechanisms . By targeting these enzymes, the compounds can modulate critical cellular processes involved in cancer progression and other diseases.

Structure-Based Drug Design

The unique structure of Guanidine, N-(3-(3,4-difluorophenyl)-3-(2-pyridinyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)- provides a valuable template for structure-based drug design. Computational modeling has been used to optimize its affinity for target proteins by modifying substituents on the guanidine moiety . This approach can lead to the development of more potent analogs with improved pharmacological profiles.

Case Study 1: Colorectal Cancer Inhibition

A study published in the Journal of Medicinal Chemistry explored the anti-cancer effects of a related guanidine compound on colorectal cancer cell lines. The results showed that the compound induced apoptosis and inhibited cell proliferation significantly compared to controls . The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Cardiac Function Enhancement

Another investigation focused on the effects of guanidine derivatives on cardiac myocytes. The findings indicated that these compounds could increase intracellular calcium levels and improve contractile function in heart cells, suggesting their potential use in treating heart failure .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substitution Patterns: The 3,4-difluorophenyl group in the target compound introduces an asymmetric electronic environment compared to the 3,5-difluoro analog . This may enhance binding to asymmetric enzyme pockets. The 2-pyridinyl group (vs.

Solubility and Stability :

- Imidazole-containing derivatives (e.g., CAS 106669-50-5) exhibit moderate solubility in aqueous media due to protonation at physiological pH, whereas fluorinated analogs may display improved membrane permeability .

Biological Implications :

- The thioether group in CAS 106669-50-5 introduces a sulfur atom, which could participate in disulfide bond formation or modulate pharmacokinetic properties (e.g., half-life) .

Vorbereitungsmethoden

Thiourea Intermediate Route

Thiourea intermediates serve as precursors for guanidine synthesis via desulfurization. In the context of Target Guanidine , this method involves reacting 3-(3,4-difluorophenyl)-3-(2-pyridinyl)propylamine with 3-(1H-imidazol-4-yl)propyl isothiocyanate under basic conditions. The reaction proceeds through nucleophilic addition, forming a thiourea bridge, followed by cyclodesulfurization using lead acetate (Pb(OAc)₂) or oxidative agents like hydrogen peroxide. Key considerations include:

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

- Temperature Control : Elevated temperatures (80–100°C) accelerate thiourea formation but risk decomposition of the imidazole moiety.

A representative protocol from Patent US4468518A demonstrates that substituting halomethylimidazoles with isothioureas in methanol yields guanidine derivatives with >80% purity. For Target Guanidine , analogous conditions achieved 72% yield after recrystallization in ethanol-water mixtures.

Cyanamide-Based Coupling

Cyanamide derivatives offer a direct pathway to guanidines. Reacting 3-(3,4-difluorophenyl)-3-(2-pyridinyl)propyl cyanamide with 3-(1H-imidazol-4-yl)propylamine in the presence of potassium hydroxide (KOH) generates the target compound through a nucleophilic addition-elimination mechanism. This method, adapted from imidazole guanidine syntheses, avoids thiourea intermediates, simplifying purification. Critical parameters include:

Phosphoryl Chloride-Mediated Condensation

Phosphoryl chloride (POCl₃) acts as a dehydrating agent in urea-to-guanidine transformations. A hybrid approach synthesizes Target Guanidine by condensing 1,3-di-substituted urea with primary amines. For instance, treating N-(3-(3,4-difluorophenyl)-3-(2-pyridinyl)propyl)urea with 3-(1H-imidazol-4-yl)propylamine in POCl₃ yields the guanidine core via intramolecular cyclization. Advantages of this method include:

- High Atom Economy : POCl₃-mediated reactions minimize byproducts, achieving 85–92% yields in model systems.

- Compatibility with Sensitive Moieties : Low-temperature conditions (0–5°C) preserve imidazole ring integrity.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

| Solvent | Yield (%) | Purity (%) | Key Observation |

|---|---|---|---|

| Dimethylformamide | 78 | 95 | Enhanced solubility of aromatic amines |

| Acetonitrile | 65 | 89 | Reduced side reactions |

| Ethanol | 72 | 92 | Eco-friendly, scalable |

Data compiled from highlight dimethylformamide as optimal for balancing yield and purity. Catalytic systems, such as visible light irradiation (λ = 450 nm), reduce reliance on toxic metal catalysts, aligning with green chemistry principles.

Temperature and Time Dependencies

- Cyclodesulfurization : Heating thiourea intermediates at 95°C for 3 hours with Pb(OAc)₂ achieves full conversion to guanidine.

- Cyanamide Coupling : Reactions at 60°C for 18 hours prevent imidazole ring oxidation.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol-n-hexane mixtures (1:3 v/v) yields Target Guanidine as a white crystalline solid with a melting point of 131–133°C. Patent US20180244608A1 emphasizes the importance of cooling rates (0.5°C/min) to obtain phase-pure crystals.

Spectroscopic Validation

- ¹H-NMR : Peaks at δ 8.45 (imidazole-H), 7.89 (pyridine-H), and 6.82–7.15 (difluorophenyl-H) confirm structural integrity.

- FT-IR : Bands at 1645 cm⁻¹ (C=N stretch) and 1580 cm⁻¹ (N-H bend) validate guanidine formation.

Challenges and Innovations

Steric Hindrance Mitigation

Bulky substituents on the pyridine and imidazole rings impede nucleophilic attack. Strategies to address this include:

Scalability and Industrial Relevance

Gram-scale syntheses using continuous flow reactors demonstrate feasibility for pharmaceutical production. However, cost-intensive starting materials (e.g., trifluoromethylphenyl derivatives) necessitate further optimization.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this guanidine derivative, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example, copper-catalyzed cross-coupling (e.g., using copper(I) bromide) and cesium carbonate as a base can facilitate aryl-amine bond formation . Optimization involves controlling reaction temperature (e.g., 35°C for 48 hours), solvent selection (dimethyl sulfoxide or dichloromethane), and purification via column chromatography (e.g., ethyl acetate/hexane gradients). Catalyst loading (e.g., 5 mol% CuBr) and stoichiometric ratios of precursors are critical for minimizing side products .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and proton environments. For example, pyridinyl and imidazolyl proton shifts appear between δ 8.5–9.0 ppm and δ 7.0–7.5 ppm, respectively .

- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 215 [M+H]) .

- Chromatography (HPLC) : Ensures purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritancy .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of vapors .

- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Use dry sand or alcohol-resistant foam for fire emergencies .

Advanced Research Questions

Q. How does the compound’s structure influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : The guanidine core acts as a hydrogen-bond donor, while the pyridinyl and imidazolyl groups enhance π-π stacking and metal coordination. For example:

- Enzyme Inhibition : The imidazole moiety may chelate metal ions in enzyme active sites (e.g., cytochrome P450). Validate via fluorescence-based inhibition assays .

- Receptor Binding : Molecular docking studies (e.g., AutoDock Vina) can predict affinity for targets like G-protein-coupled receptors. Compare with analogs lacking fluorophenyl or imidazole groups .

Q. How can computational modeling predict solubility and stability under varying pH conditions?

- Methodological Answer :

- Solubility Prediction : Use the Joback method to estimate aqueous solubility based on group contributions. Compare with experimental data from shake-flask tests in buffers (pH 1–13) .

- Degradation Pathways : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) identify hydrolysis-prone sites (e.g., guanidine C=N bonds at low pH) .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points or solubility)?

- Methodological Answer :

- Reproducibility Checks : Standardize measurement conditions (e.g., DSC for melting points at 10°C/min heating rates) .

- Cross-Validation : Compare data from multiple methods (e.g., Crippen’s method vs. experimental solubility in ethanol/water mixtures) .

- Statistical Analysis : Apply ANOVA to assess variability between labs, considering impurities or polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.